molecular formula C23H29N3O3 B11455799 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

Cat. No.: B11455799
M. Wt: 395.5 g/mol
InChI Key: OPHHVNNHSVZBGO-UHFFFAOYSA-N
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Description

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring fused with a benzamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.

    Coupling with Benzamide: The alkylated benzimidazole is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: Used as a probe to study the biological pathways involving benzimidazole derivatives.

    Chemical Research: Employed in the synthesis of novel benzimidazole derivatives with enhanced biological activities.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N-(1H-1,3-benzodiazol-2-yl)-N’-butylurea
  • N-(1H-1,3-benzodiazol-2-yl)-N’-methylbenzamide

Uniqueness

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE is unique due to the presence of both the butyl group and the 3,4-dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[3-(1-butylbenzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C23H29N3O3/c1-4-5-15-26-19-10-7-6-9-18(19)25-22(26)11-8-14-24-23(27)17-12-13-20(28-2)21(16-17)29-3/h6-7,9-10,12-13,16H,4-5,8,11,14-15H2,1-3H3,(H,24,27)

InChI Key

OPHHVNNHSVZBGO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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